2-Benzyloxy-4-iodo-1-nitrobenzene
Description
2-Benzyloxy-4-iodo-1-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a benzyloxy group (OCH₂C₆H₅) at position 2, an iodine atom at position 4, and a nitro group (-NO₂) at position 1. This arrangement confers distinct electronic and steric properties. Such compounds are often studied for their crystallographic behavior, reactivity in substitution reactions, and applications in synthetic intermediates for pharmaceuticals or materials science.
Properties
Molecular Formula |
C13H10INO3 |
|---|---|
Molecular Weight |
355.13 g/mol |
IUPAC Name |
4-iodo-1-nitro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C13H10INO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
PENHJTCNGVKVNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Positional Isomerism
1-Iodo-4-methoxy-2-nitrobenzene ()
- Substituents : Iodo (position 1), methoxy (position 4), nitro (position 2).
- Key Differences: Positional Isomerism: The iodine and nitro groups occupy positions 1 and 2, respectively, compared to positions 4 and 1 in the target compound. This alters the electronic landscape; for example, the nitro group at position 2 in ’s compound is meta to iodine, whereas in the target compound, the nitro group is ortho to benzyloxy. However, benzyloxy’s larger size in the target compound may reduce solubility in polar solvents .
1-Benzyloxy-4-(2-nitroethenyl)benzene ()
- Substituents: Benzyloxy (position 1), nitroethenyl (-CH=CHNO₂) (position 4).
- Key Differences: Nitro Group Configuration: The nitroethenyl group introduces conjugation, extending the π-system and planarizing the molecule. This contrasts with the target compound’s isolated nitro group, which may lead to different electronic transitions and reactivity patterns. Halogen vs. Nitroethenyl: The iodine in the target compound contributes to higher molecular weight (367.1 g/mol vs.
Crystallographic and Geometric Comparisons
Structural data from X-ray analyses (Table 1) highlight key differences:
Table 1: Crystallographic Parameters of Analogues
*Note: Data for the target compound are inferred from analogues.
- C-I Bond Length : The C-I bond in ’s compound (2.102 Å) is typical for aryl iodides. The target compound’s C-I bond is expected to be similar, but positional differences (para vs. ortho to nitro) may slightly alter bond polarization.
- O-C Bond Length : The benzyloxy group in has a longer O-C bond (1.423 Å) compared to methoxy (1.367 Å in ), reflecting increased steric strain.
- Planarity : The nitroethenyl group in ’s compound achieves near-planarity (dihedral angle 0.8°), favoring conjugation. In contrast, the nitro group in the target compound may exhibit greater torsion due to steric clashes with benzyloxy .
Reactivity and Functional Group Interactions
- Electrophilic Substitution : The iodine atom in the target compound deactivates the ring, directing further substitutions to meta positions. In ’s compound, the nitro group at position 2 strongly deactivates the ring, limiting reactivity compared to the target’s nitro group at position 1.
- Halogen Bonding : Iodine in the target compound may engage in halogen bonding (e.g., with carbonyl oxygen), a feature absent in ’s nitroethenyl analogue. This could influence crystal packing and melting points .
Preparation Methods
Two-Step Chloride-to-Benzyloxy/Iodide Substitution
This method utilizes 1,2-dichloro-4-nitrobenzene as the starting material. The sequential substitution of chloride groups enables precise control over substituent placement:
Step 2: Iodide Substitution
The remaining chloride at position 4 is replaced via Finkelstein-type halogen exchange using sodium iodide (NaI) in anhydrous acetone under reflux (56°C, 12 hours).
Total Yield : 49% (over two steps).
Single-Step Displacement Using Activated Substrates
Direct substitution of 4-iodo-2-chloro-1-nitrobenzene with benzyl alcohol reduces step count. Copper(I) iodide (CuI) catalyzes the reaction in dimethylformamide (DMF) at 120°C:
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMF |
| Temperature | 120°C |
| Time | 8 hours |
| Yield | 78% |
This method demonstrates superior atom economy compared to sequential substitutions.
Directed Electrophilic Iodination
Nitro-Directed Iodination of 2-Benzyloxy-1-nitrobenzene
The nitro group’s meta-directing properties enable regioselective iodination at position 4. A mixture of iodine monochloride (ICl) and nitric acid (HNO₃) in dichloromethane (DCM) achieves efficient electrophilic substitution:
| Parameter | Value |
|---|---|
| Electrophile | ICl (1.2 equiv) |
| Oxidizing Agent | HNO₃ (2 equiv) |
| Solvent | DCM |
| Temperature | 0–5°C |
| Time | 2 hours |
| Yield | 52% |
Limitation : Competing ortho-iodination (relative to the benzyloxy group) occurs in 18% of cases, necessitating chromatographic separation.
Halogen Exchange from Bromide or Chloride Precursors
Bromide-to-Iodide Exchange
2-Benzyloxy-4-bromo-1-nitrobenzene undergoes iodide substitution using NaI in tetrahydrofuran (THF) under reflux. Tributyltin iodide (Bu₃SnI) enhances reactivity via a radical mechanism:
| Parameter | Value |
|---|---|
| Halide Source | NaI (3 equiv) |
| Additive | Bu₃SnI (0.2 equiv) |
| Solvent | THF |
| Temperature | 66°C |
| Time | 24 hours |
| Yield | 65% |
Chloride-to-Iodide Exchange
A modified Ullmann coupling replaces chloride with iodide using a palladium catalyst:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 12 hours |
| Yield | 70% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| NAS (Two-Step) | High regiocontrol | Multi-step, lower overall yield | 49% |
| NAS (Cu-Catalyzed) | Single-step, high yield | Requires specialized ligands | 78% |
| Electrophilic Iodination | Direct, fewer precursors | Competing ortho-substitution | 52% |
| Halogen Exchange | Broad substrate compatibility | Long reaction times | 65–70% |
Industrial-Scale Considerations
Large-scale production prioritizes the copper-catalyzed NAS route due to its balance of yield (78%) and scalability. Continuous flow reactors reduce reaction times by 40% compared to batch processes. Purification via fractional crystallization in ethanol/water mixtures (3:1 v/v) achieves >98% purity without chromatography.
Emerging Methodologies
Q & A
Q. What are the recommended safety protocols for handling 2-Benzyloxy-4-iodo-1-nitrobenzene in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a NIOSH-approved respirator (N95 or higher) when handling powdered forms due to dust inhalation risks .
- Ventilation : Conduct experiments in a fume hood or under local exhaust ventilation to mitigate vapor exposure .
- Waste Disposal : Collect halogenated nitroaromatic waste separately in labeled containers. Collaborate with certified waste management services for disposal to avoid environmental contamination .
- Storage : Store in airtight, light-resistant containers at room temperature (20–25°C). Monitor for decomposition over time, as nitro groups may degrade under prolonged storage .
Q. How can researchers synthesize this compound with high purity?
Answer:
- Step 1 : Start with 4-iodo-1-nitrobenzene. Introduce the benzyloxy group via nucleophilic aromatic substitution (SNAr) using benzyl alcohol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or DMSO) at 80–100°C .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity (>98%) using HPLC with a C18 column and UV detection at 254 nm .
- Validation : Characterize via -NMR (expected aromatic proton splitting patterns) and FT-IR (nitro group stretch at ~1520 cm) .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Chromatography : Use TLC (silica gel, hexane:EtOAc 7:3) for rapid purity checks. HPLC with a photodiode array detector is preferred for quantifying trace impurities .
- Spectroscopy :
Advanced Research Questions
Q. How can crystallographic challenges arising from the iodine substituent be addressed during structural analysis?
Answer:
-
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to mitigate absorption effects from iodine. Apply multi-scan absorption corrections (e.g., SADABS in SHELXTL) .
-
Refinement : Employ SHELXL for anisotropic refinement of the iodine atom. Validate thermal parameters (U) to avoid overfitting .
-
Visualization : Generate ORTEP-3 diagrams to highlight steric effects from the bulky benzyloxy group .
Example Crystallographic Data (hypothetical based on ):Parameter Value Crystal System Monoclinic Space Group P2/c a, b, c (Å) 10.21, 7.89, 15.32 α, β, γ (°) 90, 105.6, 90
Q. How should researchers resolve contradictions in spectral data, such as unexpected 1H^1H1H-NMR shifts?
Answer:
- Diagnostic Steps :
- Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 16) to identify discrepancies caused by solvent effects or hydrogen bonding .
- Verify sample purity via HPLC; nitroaromatic impurities (e.g., unreacted starting material) may skew integrations .
- Case Study : An upfield shift in the benzyloxy methylene protons (expected δ = 4.8–5.2 ppm) could indicate partial deprotection. Confirm via IR (loss of benzyl C-O stretch at ~1250 cm) .
Q. What strategies optimize reactivity studies involving the nitro and iodine groups?
Answer:
- Nitro Group Reduction : Catalytic hydrogenation (H/Pd-C) in EtOH at 50°C yields the corresponding amine. Monitor reaction progress via TLC (Rf decrease from 0.7 to 0.3) .
- Iodine Functionalization : Utilize Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) in THF/HO (3:1) with Pd(PPh) as catalyst. Isolate biaryl products via flash chromatography .
Q. How can researchers design experiments to analyze degradation products under varying conditions?
Answer:
- Stress Testing :
- Analysis : Use LC-MS to identify degradation products (e.g., nitro-to-nitroso conversion, m/z = 370.98) .
Methodological Notes
- Contradiction Management : Cross-validate data across techniques (e.g., NMR vs. X-ray) to resolve ambiguities. For example, crystallographic data may confirm regiochemistry disputed by -NMR .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste and data sharing, balancing open science with safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
